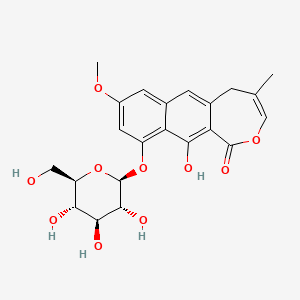

Rheumone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Rheumone B se extrae típicamente de las raíces de Rheum nobile. El proceso de extracción implica remojar el material vegetal en polvo en una solución de alcohol, seguido de separación, cristalización y secado para obtener this compound puro .

Métodos de Producción Industrial: La producción industrial de this compound sigue un proceso de extracción similar, pero a mayor escala. El material vegetal se procesa en grandes tanques de extracción, y la solución resultante se somete a múltiples pasos de purificación, incluyendo filtración y cromatografía, para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rheumone B experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar quinonas, que son compuestos con actividad biológica significativa.

Reducción: La reducción de this compound puede conducir a la formación de derivados dihidro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Principales Productos Formados:

Oxidación: Formación de quinonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de derivados acetilados y benzoilados.

Aplicaciones Científicas De Investigación

Rheumone B tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar antioxidantes fenólicos.

Biología: Se investiga su papel en la protección celular contra el estrés oxidativo.

Medicina: Potencial agente terapéutico para enfermedades relacionadas con el estrés oxidativo, como enfermedades neurodegenerativas y trastornos cardiovasculares.

Industria: Se utiliza en el desarrollo de formulaciones antioxidantes naturales para productos alimenticios y cosméticos

Mecanismo De Acción

Rheumone B ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y las especies reactivas del oxígeno, protegiendo así las células del daño oxidativo. Los objetivos moleculares incluyen diversas enzimas implicadas en las vías de estrés oxidativo, como la superóxido dismutasa y la catalasa .

Compuestos Similares:

Rheumone A: Otro compuesto fenólico de Rheum nobile con una estructura similar, pero diferentes actividades biológicas.

Piceatannol-4'-O-β-D-(6″-O-acetil)-glucósido: Un glucósido de estilbeno con propiedades antioxidantes.

Crisofanol-1-O-β-D-(6′-O-malonil)glucósido: Un derivado de antraquinona con posibles aplicaciones terapéuticas

Singularidad de this compound: Su estructura única le permite interactuar con múltiples objetivos moleculares, lo que lo convierte en un compuesto versátil para la investigación y el desarrollo .

Comparación Con Compuestos Similares

Rheumone A: Another phenolic compound from Rheum nobile with a similar structure but different biological activities.

Piceatannol-4’-O-β-D-(6″-O-acetyl)-glucoside: A stilbene glycoside with antioxidant properties.

Chrysophanol-1-O-β-D-(6′-O-malonyl)glucoside: An anthraquinone derivative with potential therapeutic applications

Uniqueness of Rheumone B: Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development .

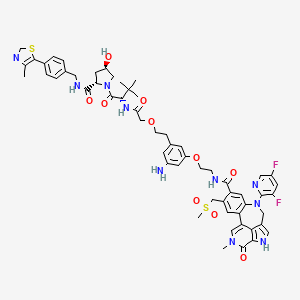

Propiedades

Fórmula molecular |

C22H24O10 |

|---|---|

Peso molecular |

448.4 g/mol |

Nombre IUPAC |

11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one |

InChI |

InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3/t14-,17-,19+,20-,22-/m1/s1 |

Clave InChI |

VNHYAEBCJSFTBJ-UDEBZQQRSA-N |

SMILES isomérico |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)